molecular formula C25H28N4O5S B2906840 ethyl 4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate CAS No. 1105213-20-4

ethyl 4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate

カタログ番号: B2906840
CAS番号: 1105213-20-4
分子量: 496.58
InChIキー: SYTVEPBKSVZOHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a hybrid structure combining a 3-phenylpyridazinone core, a piperazine-ethyl linker, and a sulfonyl benzoate ester moiety. The pyridazinone ring is substituted at position 3 with a phenyl group, contributing to aromatic stacking interactions.

特性

IUPAC Name

ethyl 4-[4-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]piperazin-1-yl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-2-34-25(31)21-8-10-22(11-9-21)35(32,33)28-17-14-27(15-18-28)16-19-29-24(30)13-12-23(26-29)20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTVEPBKSVZOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Pyridazinone-Piperazine Derivatives

Key Compounds:
Compound Name Substituents Reported Activity Reference
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (Compound 3) - 4-Chlorophenyl on piperazine
- Ethyl acetate linker
Acetylcholinesterase inhibition
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate - 2-Chlorobenzyl on pyridazinone
- Methyl substitution
Anticonvulsive activity
Target Compound - 3-Phenyl on pyridazinone
- Sulfonyl benzoate-piperazine linker
Not explicitly reported*

Structural Insights :

  • Piperazine Substituents : Compound 3 () uses a 4-chlorophenyl group on piperazine, which may enhance lipophilicity and receptor affinity compared to the target compound’s unsubstituted piperazine. Chlorine’s electron-withdrawing effects could alter binding kinetics .
  • Pyridazinone Modifications: The target compound’s 3-phenyl group contrasts with the 2-chlorobenzyl group in ’s anticonvulsant derivative. Phenyl groups improve π-π stacking but may reduce polarity, affecting blood-brain barrier penetration .
  • Linker Diversity : The sulfonyl benzoate in the target compound introduces a rigid, electron-deficient spacer, differing from the flexible ethyl acetate in Compound 3. Sulfonyl groups often improve metabolic stability but may reduce solubility .

Benzoate Ester Derivatives with Heterocyclic Moieties

Key Compounds ():
Compound Name Substituents Design Feature
I-6230 Pyridazin-3-ylphenethylamino Amino linker, pyridazine ring
I-6473 3-Methylisoxazol-5-ylphenethoxy Ether linker, methylisoxazole ring
Target Compound Sulfonyl-piperazine-pyridazinone Sulfonyl linker, pyridazinone core

Functional Comparisons :

  • Linker Chemistry: I-6230 and I-6473 use phenethylamino or phenethoxy linkers, which are more flexible than the target compound’s sulfonyl-piperazine bridge. Rigid sulfonyl linkers may restrict conformational freedom, favoring selective receptor interactions .
  • Heterocyclic Rings: The pyridazinone core in the target compound differs from I-6230’s pyridazine or I-6473’s isoxazole.

Piperazine-Containing Bioactive Molecules

Example ():

Ethyl 4-(4-(2-aminoethyl)piperazin-1-yl)benzoate (Compound 37)

  • Structure: Features a piperazine-aminoethyl linker to benzoate.
  • Activity: Tested as an adenosine A2A receptor inverse agonist. The aminoethyl group may facilitate cationic interactions with receptors, unlike the target compound’s sulfonyl group, which could create steric hindrance .

Pharmacological Implications :

  • Sulfonyl vs. This could make the target compound more selective but less potent in certain assays .

Fluorophenyl-Piperazine Derivatives ()

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-...-pyridazin-3(2H)-one

  • Structure: Incorporates a 4-fluorophenyl group on piperazine and a morpholinyl-pyridazinone.
  • Comparison : The fluorine atom in this compound may enhance binding via halogen bonds, a feature absent in the target compound. However, the target’s sulfonyl benzoate could compensate through polar interactions .

Q & A

Basic: How to design an efficient synthetic route for ethyl 4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate?

Answer:
The synthesis involves multi-step reactions:

  • Pyridazinone Ring Formation : React hydrazine with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under acidic conditions to form the 6-oxo-pyridazinone core .
  • Piperazine Functionalization : Introduce the ethylpiperazine moiety via nucleophilic substitution or reductive amination using ethylenediamine derivatives and appropriate electrophiles (e.g., bromoethyl intermediates) .
  • Sulfonylation : React the piperazine intermediate with 4-(chlorosulfonyl)benzoic acid ethyl ester in the presence of a base (e.g., triethylamine) to form the sulfonyl linkage .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What strategies resolve contradictory data in biological activity assays for this compound?

Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target specificity .
  • Dose-Response Curves : Perform IC50 determinations across multiple concentrations to rule out non-linear effects .
  • Structural Confirmation : Use X-ray crystallography (as in pyridazinone derivatives ) to verify binding modes and rule out conformational artifacts.
  • Metabolic Stability Testing : Assess compound stability in microsomal preparations to ensure observed activity is not due to metabolites .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm functional groups (e.g., sulfonyl, ester, pyridazinone) and regiochemistry .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS, m/z calculated for C25H29N4O5S: 521.18) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the sulfonyl and piperazine groups?

Answer:

  • Sulfonyl Modifications : Replace the sulfonyl group with carbamate or amide linkages to evaluate steric/electronic effects on receptor binding .
  • Piperazine Substitutions : Introduce methyl, ethyl, or aryl groups to the piperazine nitrogen and test activity in cellular assays (e.g., cancer cell lines) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding interactions between the sulfonyl group and target residues .
  • In Vivo Correlation : Compare pharmacokinetic profiles (e.g., logP, bioavailability) of analogs to link structural changes to efficacy .

Basic: What are common impurities during synthesis, and how are they mitigated?

Answer:

  • Unreacted Intermediates : Residual piperazine or sulfonyl chloride derivatives. Mitigate via iterative washing (5% NaHCO3 for acidic impurities) .
  • Oxidative Byproducts : Sulfoxide or sulfone derivatives from over-sulfonylation. Control reaction time and temperature (0–5°C for sulfonylation) .
  • Solvent Traces : Ethyl acetate or DMF residues. Remove via rotary evaporation under high vacuum (<1 mmHg) .
  • Chiral Contaminants : Resolve via chiral HPLC (e.g., Chiralpak AD-H column) if asymmetric centers form during synthesis .

Advanced: How to predict binding modes with target enzymes using computational methods?

Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures (e.g., PDB: 3QAK) and identify key interactions (e.g., hydrogen bonds with catalytic lysine) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (GROMACS, 100 ns) to assess conformational flexibility of the piperazine-sulfonyl linker .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinity (ΔG) and compare with experimental IC50 values .
  • Pharmacophore Modeling : Generate 3D pharmacophores (MOE software) to prioritize analogs with optimal steric/electronic features .

Basic: What are optimal reaction conditions for introducing the pyridazinone moiety?

Answer:

  • Precursor Preparation : React phenylmalonic acid with hydrazine hydrate (1:2 molar ratio) in ethanol under reflux (80°C, 6 hours) to form 3-phenyl-6-hydroxypyridazinone .
  • Oxidation : Treat with MnO2 in dichloromethane (room temperature, 12 hours) to yield 6-oxo-pyridazinone .
  • Functionalization : Alkylate the pyridazinone nitrogen using 2-chloroethylpiperazine in DMF with K2CO3 (60°C, 8 hours) .

Advanced: How does crystal structure analysis inform conformation-activity relationships?

Answer:

  • Torsion Angle Analysis : X-ray data (e.g., C26H28FN5O3 ) reveal dihedral angles between the pyridazinone and piperazine rings, correlating with rigidity and binding potency.
  • Hydrogen-Bond Networks : Identify interactions (e.g., sulfonyl oxygen with Arg residues) critical for target engagement .
  • Solvent Accessibility : Assess buried surface area of hydrophobic groups (e.g., phenyl ring) to optimize lipophilicity .
  • Polymorph Screening : Test multiple crystal forms (e.g., Form I vs. II) to ensure consistent bioactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。